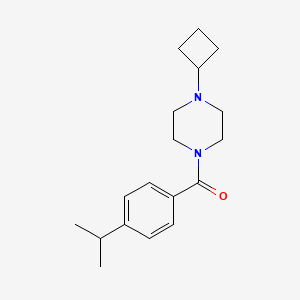
(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone
Description
(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone is a chemical compound with the molecular formula C18H26N2O. It is known for its unique structure, which includes a cyclobutyl group attached to a piperazine ring and a propan-2-ylphenyl group attached to a methanone moiety.
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C18H26N2O/c1-14(2)15-6-8-16(9-7-15)18(21)20-12-10-19(11-13-20)17-4-3-5-17/h6-9,14,17H,3-5,10-13H2,1-2H3 |
InChI Key |
ZDBCPASJYPOWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone typically involves the reaction of 4-cyclobutylpiperazine with 4-isopropylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclobutylpiperazin-1-yl)-(4-methylphenyl)methanone
- (4-Cyclobutylpiperazin-1-yl)-(4-ethylphenyl)methanone
- (4-Cyclobutylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Uniqueness
(4-Cyclobutylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone is unique due to its specific structural features, such as the presence of a cyclobutyl group and a propan-2-ylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


